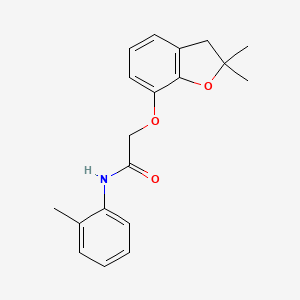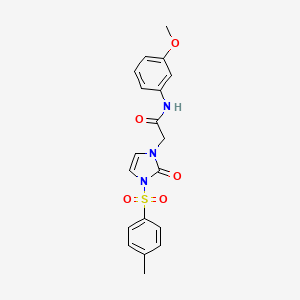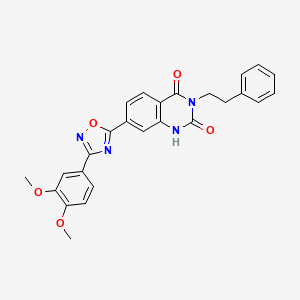![molecular formula C26H23NO5S B11275331 4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoic acid](/img/structure/B11275331.png)
4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic amines, diethyl malonate, and various catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID can undergo various chemical reactions including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the aromatic rings.
科学研究应用
Chemistry
In chemistry, 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its functional groups can interact with various biological molecules, making it a useful tool for probing biochemical processes.
Medicine
In medicine, 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.
作用机制
The mechanism of action of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
相似化合物的比较
Similar Compounds
- 4-HYDROXY-2-QUINOLONES
- COUMARIN HETEROCYCLES
- INDOLE DERIVATIVES
Uniqueness
Compared to similar compounds, 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID stands out due to its combination of functional groups and structural complexity
属性
分子式 |
C26H23NO5S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylsulfanylphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO5S/c1-32-20-11-9-17(10-12-20)22-23(18-5-7-19(8-6-18)26(30)31)27(25(29)24(22)28)15-16-3-13-21(33-2)14-4-16/h3-14,23,28H,15H2,1-2H3,(H,30,31) |
InChI 键 |
OFZJKJWTLRESKI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11275251.png)

![1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11275261.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-ethylpyridine-2-carbohydrazide](/img/structure/B11275272.png)
![5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275276.png)
![Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11275282.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11275299.png)
![4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11275318.png)
![N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275320.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11275325.png)

![N-butyl-N,5,5-trimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11275334.png)
![N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275337.png)
